molecular formula C6H4Cl2N4 B11898171 5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11898171
M. Wt: 203.03 g/mol
InChI Key: JLQBKJYNOAHPBO-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions and a methyl group at the 2nd position on the triazolo[1,5-A]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with hydrazine hydrate, followed by cyclization with formic acid or other suitable cyclizing agents. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.

Scientific Research Applications

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
  • 5-Methyl triazolo pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene

Uniqueness

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties and biological activities. These structural features differentiate it from other triazolopyrimidines and contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

5,7-dichloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H4Cl2N4/c1-3-9-6-10-4(7)2-5(8)12(6)11-3/h2H,1H3

InChI Key

JLQBKJYNOAHPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=N1)Cl)Cl

Origin of Product

United States

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